Cas no 103260-65-7 (4-methoxy-1H-indole-2-carboxylic acid)
4-methoxy-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxyindole-2-carboxylic acid
- 4-Methoxy-indole-2-carboxylic acid
- AKOS JY2082663
- IFLAB-BB F2137-0008
- 4-METHOXY-2-INDOLECARBOXYLIC ACID
- 4-Methoxy-1H-indol-2-carboxylic acid
- 4-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID
- 1H-Indole-2-carboxylic acid, 4-methoxy-
- AKOS000275113
- 4-Methoxy-1H-indole-2-carboxylic acid, AldrichCPR
- BB 0239514
- 4-Methoxyindole-2carboxylic acid
- 103260-65-7
- MFCD02664458
- AMY15248
- DTXSID10358640
- 1H-?Indole-?2-?carboxylic acid, 4-?methoxy-
- CS-W010725
- AC-24834
- M-3497
- EN300-87015
- 4-methoxy-1H-indole-2-carboxylic acid;4-Methoxyindole-2-carboxylic acid
- VU0417199-2
- Oprea1_296432
- 3,5-dimethoxy-4-phenylmethoxybenzoate
- SY007564
- SCHEMBL913914
- FT-0630262
- F2137-0008
- FS-2265
- BBL010696
- STK723957
- 4-methoxy-1H-indole-2-carboxylic acid
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- MDL: MFCD02664458
- Inchi: 1S/C10H9NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13)
- InChI Key: ZZAVIQXQBBOHBB-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=C1C=C(C(=O)O)N2
Computed Properties
- Exact Mass: 191.05800
- Monoisotopic Mass: 191.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.3A^2
- XLogP3: 1.9
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.381
- Melting Point: 241-247°C
- Boiling Point: 447.6℃ at 760 mmHg
- Flash Point: 224.5±23.2 °C
- Refractive Index: 1.677
- PSA: 62.32000
- LogP: 1.87470
4-methoxy-1H-indole-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:26-36/37/39
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
4-methoxy-1H-indole-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-methoxy-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 018750-1g |
4-Methoxy-1H-indole-2-carboxylic acid |
103260-65-7 | 1g |
$82.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PF657-1g |
4-methoxy-1H-indole-2-carboxylic acid |
103260-65-7 | 97% | 1g |
784CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PF657-5g |
4-methoxy-1H-indole-2-carboxylic acid |
103260-65-7 | 97% | 5g |
3140CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PF657-10g |
4-methoxy-1H-indole-2-carboxylic acid |
103260-65-7 | 97% | 10g |
5966CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PF657-250mg |
4-methoxy-1H-indole-2-carboxylic acid |
103260-65-7 | 97% | 250mg |
314CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PF657-25g |
4-methoxy-1H-indole-2-carboxylic acid |
103260-65-7 | 97% | 25g |
11932CNY | 2021-05-08 | |
| Matrix Scientific | 018750-5g |
4-Methoxy-1H-indole-2-carboxylic acid |
103260-65-7 | 5g |
$299.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN403-50mg |
4-methoxy-1H-indole-2-carboxylic acid |
103260-65-7 | 98+% | 50mg |
78.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN403-1g |
4-methoxy-1H-indole-2-carboxylic acid |
103260-65-7 | 98+% | 1g |
660.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN403-200mg |
4-methoxy-1H-indole-2-carboxylic acid |
103260-65-7 | 98+% | 200mg |
169.0CNY | 2021-08-04 |
4-methoxy-1H-indole-2-carboxylic acid Suppliers
4-methoxy-1H-indole-2-carboxylic acid Related Literature
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1. XXXVIII.—The methoxyindoles and their derivativesKenneth Guy Blaikie,William Henry Perkin J. Chem. Soc. Trans. 1924 125 296
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Shahinda S. R. Alsayed,Shichun Lun,Anders W. Bailey,Amreena Suri,Chiang-Ching Huang,Mauro Mocerino,Alan Payne,Simone Treiger Sredni,William R. Bishai,Hendra Gunosewoyo RSC Adv. 2021 11 15497
Additional information on 4-methoxy-1H-indole-2-carboxylic acid
Recent Advances in the Study of 4-Methoxy-1H-indole-2-carboxylic Acid (CAS: 103260-65-7) and Its Applications in Chemical Biology and Medicine
4-Methoxy-1H-indole-2-carboxylic acid (CAS: 103260-65-7) is a bioactive indole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. Indole derivatives are known for their diverse pharmacological properties, and this particular compound has shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential as a scaffold for drug development.
A recent study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of 4-methoxy-1H-indole-2-carboxylic acid and its derivatives. The researchers synthesized a series of analogs and evaluated their ability to inhibit key inflammatory mediators such as COX-2 and TNF-α. The results demonstrated that the compound exhibited significant inhibitory activity, suggesting its potential as a lead compound for developing novel anti-inflammatory agents. The study also highlighted the importance of the methoxy group at the 4-position for enhancing biological activity.
In another study, researchers explored the anticancer potential of 4-methoxy-1H-indole-2-carboxylic acid by examining its effects on cancer cell proliferation and apoptosis. The compound was found to induce apoptosis in several cancer cell lines, including breast and colon cancer, through the activation of intrinsic apoptotic pathways. Molecular docking studies revealed that the compound interacts with key proteins involved in cell cycle regulation, providing insights into its mechanism of action. These findings underscore the potential of 4-methoxy-1H-indole-2-carboxylic acid as a chemotherapeutic agent.
The synthesis and structural modification of 4-methoxy-1H-indole-2-carboxylic acid have also been a focus of recent research. A team of chemists developed a novel, high-yield synthetic route for the compound, which could facilitate its large-scale production for further studies. Additionally, structural-activity relationship (SAR) studies have identified key modifications that enhance its pharmacological properties, such as the introduction of halogen substituents or the extension of the carboxylic acid moiety. These advancements are critical for optimizing the compound's efficacy and bioavailability.
Beyond its therapeutic potential, 4-methoxy-1H-indole-2-carboxylic acid has also been investigated for its role in chemical biology. For instance, it has been used as a building block for the synthesis of more complex indole-based compounds, which are valuable tools for studying biological pathways. Its ability to interact with various enzymes and receptors makes it a versatile probe for understanding cellular processes. Recent work has explored its use in fluorescent labeling and as a molecular scaffold for designing enzyme inhibitors.
In conclusion, 4-methoxy-1H-indole-2-carboxylic acid (CAS: 103260-65-7) represents a promising compound with diverse applications in chemical biology and medicine. Recent studies have shed light on its anti-inflammatory, anticancer, and antimicrobial properties, as well as its potential as a scaffold for drug development. Continued research into its synthesis, mechanism of action, and structural optimization will be essential for unlocking its full therapeutic potential. The compound's versatility and bioactivity make it a valuable subject for future investigations in the field.
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